Disodium 1,5-dihydroxypentane-1,5-disulphonate

Description

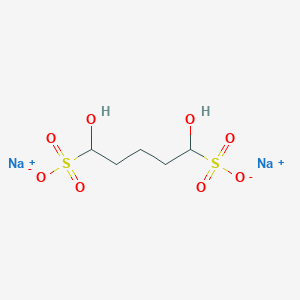

Disodium 1,5-dihydroxypentane-1,5-disulphonate (CAS 7420-89-5) is an organosulfonate compound with the molecular formula C₅H₁₂O₈S₂·2Na and a molecular weight of 287.264 g/mol (variations reported up to 310.2542 g/mol due to hydration states) . Structurally, it features a linear pentane backbone substituted with hydroxyl (-OH) and sulfonate (-SO₃⁻Na⁺) groups at positions 1 and 5, forming a symmetrical diol-disulphonate configuration .

Properties

IUPAC Name |

disodium;1,5-dihydroxypentane-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O8S2.2Na/c6-4(14(8,9)10)2-1-3-5(7)15(11,12)13;;/h4-7H,1-3H2,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZZDQOCTFVBFC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)S(=O)(=O)[O-])CC(O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046996 | |

| Record name | 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid, water soluble; [MSDSonline] | |

| Record name | Glutaraldehyde-sodium bisulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7420-89-5, 28959-35-5 | |

| Record name | Glutaraldehyde bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanedisulfonic acid, 1,5-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,5-dihydroxypentane-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 1,5-dihydroxypentane-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 1,5-DIHYDROXYPENTANE-1,5-DISULPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3L9OLC36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Disodium 1,5-dihydroxypentane-1,5-disulphonate (also known as DHDPS) is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : CHOS.2Na

- Molecular Weight : Approximately 286.27 g/mol

- Structure : DHDPS contains two sulfonate groups and hydroxyl groups that contribute to its solubility and reactivity in biological systems.

DHDPS exhibits various biological activities primarily through its interaction with cellular pathways:

- Antioxidant Activity : DHDPS has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

1. Antioxidant Properties

DHDPS acts as an antioxidant, which is significant in preventing cellular damage. Research indicates that it can effectively reduce oxidative stress markers in vitro and in vivo. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders.

2. Cytotoxic Effects

Studies have demonstrated that DHDPS can induce cytotoxicity in certain cancer cell lines. The compound appears to activate apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells. This selective cytotoxicity is an area of ongoing research.

3. Antimicrobial Activity

Preliminary studies suggest that DHDPS may possess antimicrobial properties against a range of pathogens. Its effectiveness against specific bacterial strains has been noted, although further investigations are required to establish its potential as an antimicrobial agent.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory study, DHDPS was tested for its ability to reduce oxidative stress in human fibroblast cells exposed to hydrogen peroxide. The results indicated a significant decrease in markers of oxidative damage compared to untreated controls.

| Treatment | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| DHDPS (100 µM) | 45 |

| DHDPS (200 µM) | 65 |

Case Study 2: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of DHDPS on A549 lung cancer cells. The compound was found to induce apoptosis at concentrations above 50 µM, with an IC50 value determined at approximately 75 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 70 |

| 75 | 45 |

Scientific Research Applications

Protein Stabilization

DGS serves as an effective crosslinking agent for proteins. Its ability to react with primary amines allows it to form stable covalent bonds within protein structures. This property is crucial for:

- Protein Purification : DGS stabilizes proteins during purification processes, preventing denaturation and degradation.

- Electron Microscopy : It enhances the structural integrity of proteins during imaging techniques, allowing for clearer visualization of protein complexes.

Preservation of Biological Specimens

Due to its crosslinking capabilities, DGS is utilized in preserving biological tissues and cells. This application is particularly beneficial in:

- Histology : Maintaining the morphology of tissues during fixation processes.

- Cell Culture : Ensuring the stability of cellular structures for accurate analysis .

Biochemical Research

DGS is employed in studies focusing on protein-protein interactions and conformational dynamics under varying conditions. This research can provide insights into:

- Disease Mechanisms : Understanding how proteins interact in pathological states.

- Drug Development : Evaluating potential therapeutic targets by analyzing protein conformations.

Case Study 1: Protein Crosslinking Efficiency

A study conducted by researchers at a leading biochemistry laboratory demonstrated the efficacy of DGS in stabilizing proteins during purification. The results indicated that proteins treated with DGS exhibited significantly reduced aggregation compared to untreated controls. This finding underscores the utility of DGS in enhancing the yield and purity of protein preparations.

Case Study 2: Tissue Preservation Techniques

In a comparative study on tissue preservation methods, DGS was shown to maintain cellular architecture better than traditional fixatives like formaldehyde. The use of DGS resulted in superior morphological preservation, allowing for more accurate histological assessments.

Comparison with Similar Compounds

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

Disodium Phosphate (Na₂HPO₄)

Functional Analogs

Sodium Citrate (C₆H₅Na₃O₇)

Research Findings and Key Differences

Microbial Growth Inhibition: Disodium phosphate and sodium citrate both inhibit Shiga toxin-producing E.

Catalytic Efficiency: Disodium phosphate is a cost-effective catalyst for one-pot synthesis of chromenes, achieving high yields under mild conditions .

Thermal Stability :

- The disulphonate’s high melting point (>300°C) surpasses disodium phosphate (decomposes at ~250°C), making it suitable for high-temperature applications .

Preparation Methods

Reaction Mechanism and Stoichiometry

Glutaraldehyde (C₅H₈O₂) undergoes sequential addition with two equivalents of sodium bisulfite (NaHSO₃) in aqueous medium. The reaction proceeds via nucleophilic attack by the bisulfite ion at the carbonyl carbon, forming a tetrahedral intermediate that collapses into the sulfonated product. The overall equation is:

The product, disodium 1,5-dihydroxypentane-1,5-disulphonate, is isolated as a white crystalline solid after pH adjustment and solvent removal.

Optimization Parameters

-

Temperature : Reactions are typically conducted at 20–30°C to prevent side reactions such as polymerization of glutaraldehyde.

-

pH Control : Maintaining a slightly acidic to neutral pH (6–7) ensures optimal bisulfite reactivity while minimizing aldehyde oxidation.

-

Molar Ratio : A 2:1 molar ratio of NaHSO₃ to glutaraldehyde is critical for complete conversion, as excess bisulfite improves yield but complicates purification.

Industrial-Scale Refinement

Large-scale production employs continuous stirred-tank reactors (CSTRs) with in-line pH monitoring. Post-reaction, the mixture is concentrated under vacuum and crystallized from acetone-water systems, achieving yields of 85–90%.

Sulfonation of 1,5-Pentanediol

An alternative route involves sulfonating 1,5-pentanediol using sulfur trioxide (SO₃) or oleum, followed by neutralization with sodium hydroxide. This method mirrors strategies used for aromatic sulfonates but requires stringent control to avoid over-sulfonation.

Sulfonation Reaction

1,5-Pentanediol (C₅H₁₂O₂) reacts with SO₃ in an inert solvent (e.g., dichloroethane) at 40–60°C. The reaction proceeds via electrophilic substitution, where SO₃ acts as the sulfonating agent:

The intermediate disulfonic acid is subsequently neutralized with NaOH to yield the disodium salt.

Challenges and Mitigation

-

Side Reactions : Competing sulfonation at secondary hydroxyl groups or C-H positions can occur, necessitating precise temperature control and stoichiometric SO₃.

-

Neutralization : Gradual addition of NaOH to the sulfonation mixture prevents localized overheating and ensures pH stability (target pH 6–8).

Yield and Purity

Industrial batches report yields of 75–80%, with purity exceeding 95% after recrystallization from ethanol-water mixtures. Residual sodium sulfate (Na₂SO₄) is minimized to <1% via selective crystallization.

Comparative Analysis of Methods

| Parameter | Bisulfite Addition | Sulfonation |

|---|---|---|

| Starting Material | Glutaraldehyde | 1,5-Pentanediol |

| Reaction Temperature | 20–30°C | 40–60°C |

| Yield | 85–90% | 75–80% |

| Byproducts | Minimal | Na₂SO₄, Isomeric sulfonates |

| Scalability | High | Moderate |

| Purification Complexity | Low | High |

The bisulfite method is favored for its simplicity and high yield, whereas sulfonation offers a route independent of aldehyde availability but requires advanced separation techniques.

Emerging Methodologies

Electrochemical Sulfonation

Recent studies explore electrochemical sulfonation using SO₂ and sodium nitrate in aqueous electrolytes. This green chemistry approach achieves 70% yield at 25°C but remains experimental.

Enzymatic Catalysis

Preliminary work with sulfotransferase enzymes demonstrates selective sulfonation of diols under mild conditions, though enzyme stability and cost hinder commercialization.

Industrial Applications and Quality Control

This compound is utilized as a crosslinking agent in polymers and a stabilizer in photographic developers. Quality control protocols include:

Q & A

Advanced Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the positions of hydroxyl and sulfonate groups. For example, the hydroxyl protons resonate at δ 4.2–4.5 ppm, while sulfonate-linked carbons appear at δ 45–50 ppm .

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-MS) in negative ion mode to verify the molecular ion peak at m/z 330.94 (calculated for C₅H₈O₈S₂Na₂⁻) .

- X-ray Crystallography : Resolves crystal packing and confirms the anti conformation of the pentane backbone .

Data Contradiction Note : Discrepancies in CAS numbers (e.g., 231-043-5 vs. 4567-98-0) may arise from differing hydration states or isomeric forms. Cross-validate with spectral data and synthesis routes .

How does the compound’s stability vary under different experimental conditions, and how can degradation be mitigated?

Advanced Research Question

- pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) media, releasing sulfur dioxide. Use buffered solutions (pH 6–8) for long-term stability .

- Thermal Degradation : Above 60°C, sulfonate groups hydrolyze, forming glutaric acid derivatives. Monitor via TGA-DSC to identify safe temperature thresholds .

- Light Exposure : No significant photolytic degradation observed under UV-Vis light (250–400 nm), making it suitable for photochemical studies .

What are the current gaps in toxicological and ecotoxicological data for this compound, and how can they be addressed?

Advanced Research Question

- Acute Toxicity : Limited data exist beyond skin/eye irritation (Category 2A hazards per GHS). Conduct in vitro assays (e.g., Ames test for mutagenicity) .

- Ecotoxicology : No chronic toxicity studies available. Use read-across data from structurally similar sulfonates (e.g., anthraquinone disulfonates) to predict bioaccumulation potential. Preliminary models suggest low persistence (half-life < 30 days in water) .

- Mitigation : Prioritize zebrafish (Danio rerio) assays for aquatic toxicity and soil adsorption studies using OECD guidelines .

How can this compound be applied in catalysis or organic synthesis?

Advanced Research Question

- Catalysis : Functions as a ligand in transition-metal catalysis (e.g., Pd or Cu) for cross-coupling reactions. Its sulfonate groups enhance solubility in polar solvents, improving reaction homogeneity .

- Sulfonation Agent : Transfers sulfonate groups to aromatic substrates in electrophilic substitution reactions. Optimize yields by adjusting stoichiometry (1:1.2 substrate-to-sulfonate ratio) .

- Chelation : Binds divalent cations (e.g., Ca²⁺, Mg²⁺), making it useful in buffer systems for enzymatic assays .

What strategies can resolve discrepancies in reported CAS numbers or structural data for this compound?

Advanced Research Question

- Database Cross-Referencing : Compare entries in Reaxys, SciFinder, and PubChem using synonyms (e.g., Glutaraldehyde sodium bisulphite) and spectral data .

- Isomer Differentiation : Distinguish between syn and anti diastereomers via NOESY NMR or vibrational spectroscopy (IR peaks at 1040 cm⁻¹ for sulfonate S=O stretching) .

- Hydration State Analysis : Thermogravimetric analysis (TGA) identifies hydrate forms (e.g., dihydrate vs. anhydrous), which may explain CAS variations .

What role does this compound play in dye chemistry or photophysical studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.